3-Acetoxybenzofuran

CAS No.: 93680-80-9

Cat. No.: VC1996515

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93680-80-9 |

|---|---|

| Molecular Formula | C10H8O3 |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 1-benzofuran-3-yl acetate |

| Standard InChI | InChI=1S/C10H8O3/c1-7(11)13-10-6-12-9-5-3-2-4-8(9)10/h2-6H,1H3 |

| Standard InChI Key | XCBLZAJCKKRBED-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=COC2=CC=CC=C21 |

| Canonical SMILES | CC(=O)OC1=COC2=CC=CC=C21 |

Introduction

Chemical Structure and Basic Properties

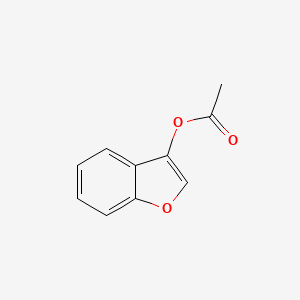

3-Acetoxybenzofuran is a heterocyclic compound consisting of a benzofuran core structure with an acetoxy group (-OCOCH₃) attached at the third position. This compound belongs to the broader class of benzofuran derivatives, which are characterized by a fused ring system comprising a benzene ring and a furan ring.

Molecular Identification and Properties

The compound has specific identifiers and physical properties that distinguish it from other benzofuran derivatives. These properties are summarized in the table below:

| Property | Value |

|---|---|

| Common Name | 3-Acetoxybenzofuran |

| IUPAC Name | 1-benzofuran-3-yl acetate |

| CAS Registry Number | 93680-80-9 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| Physical State | Clear light yellow liquid |

| Density | 1.223 g/cm³ |

| Boiling Point | 264.2°C at 760 mmHg |

| Flash Point | 113.6°C |

| IUPAC Standard InChIKey | XCBLZAJCKKRBED-UHFFFAOYSA-N |

The structure of 3-Acetoxybenzofuran features the characteristic benzofuran skeleton with an acetoxy functional group at position 3, which contributes to its relatively high boiling point and specific chemical reactivity profile .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable information about the structural and electronic properties of 3-Acetoxybenzofuran. Various spectroscopic techniques have been employed to characterize this compound thoroughly.

Infrared Spectroscopy

The infrared spectrum of 3-Acetoxybenzofuran in the gas phase has been recorded and is available in the NIST Chemistry WebBook. This spectrum reveals characteristic absorption bands that correspond to specific functional groups present in the molecule . The most prominent features include:

-

Carbonyl stretching vibration of the acetyl group (approximately 1740-1760 cm⁻¹)

-

C-O stretching vibrations (1000-1300 cm⁻¹)

-

Aromatic C-H stretching (3000-3100 cm⁻¹)

-

Benzofuran ring vibrations

These spectral features serve as a fingerprint for identifying the compound and confirming its purity in analytical applications.

Mass Spectrometry

Structure-Activity Relationships

The relationship between the structure of 3-Acetoxybenzofuran and its biological activities can be understood in the context of broader benzofuran research.

Key Structural Features

Several structural features contribute to the activity profile of 3-Acetoxybenzofuran:

These structural features collectively determine how 3-Acetoxybenzofuran interacts with biological systems and influence its potential applications in medicinal chemistry and materials science.

Related Compounds and Derivatives

3-Acetoxybenzofuran belongs to a larger family of benzofuran compounds with varying substitution patterns. Understanding the relationships between these compounds provides context for the unique properties of 3-Acetoxybenzofuran.

Similar Benzofuran Derivatives

Several compounds share structural similarities with 3-Acetoxybenzofuran:

-

3-Acetyl-2-ethylbenzofuran (CAS: 4265-18-3), which features an acetyl group rather than an acetoxy group

-

3-Acetyl-5-(hydroperoxyacetyl)benzofuran (CAS: 35882-03-2), a more complex derivative with additional functional groups

-

3-Hydroxybenzofuran, which could serve as a precursor to 3-Acetoxybenzofuran

Analytical Methods for Identification and Quantification

Proper identification and quantification of 3-Acetoxybenzofuran require sophisticated analytical techniques. These methods are essential for quality control, research applications, and regulatory compliance.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for the separation and quantification of benzofuran derivatives, including 3-Acetoxybenzofuran. These techniques can be coupled with various detection methods, such as ultraviolet-visible spectroscopy (UV-Vis) or mass spectrometry (MS), to enhance sensitivity and specificity .

Spectroscopic Methods

In addition to the IR and mass spectroscopy mentioned earlier, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about 3-Acetoxybenzofuran. Both ¹H-NMR and ¹³C-NMR can be used to confirm the structure and assess the purity of synthesized samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume